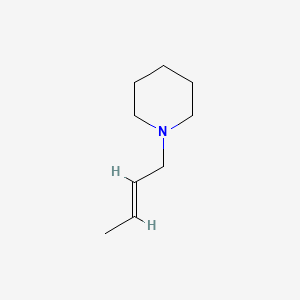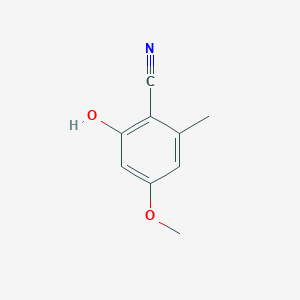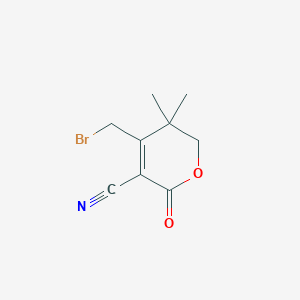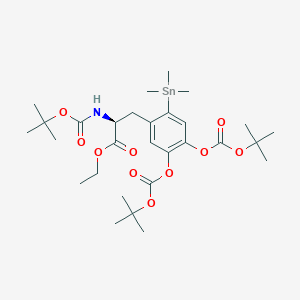
N-(tert-butoxycarbonyl)-3,4-di(tert-butoxycarbonyloxy)-6-(trimethylstannyl)-L-phenylalanine ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(tert-butoxycarbonyl)-3,4-di(tert-butoxycarbonyloxy)-6-(trimethylstannyl)-L-phenylalanine ethyl ester is a complex organic compound that features multiple protective groups and a trimethylstannyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(tert-butoxycarbonyl)-3,4-di(tert-butoxycarbonyloxy)-6-(trimethylstannyl)-L-phenylalanine ethyl ester typically involves multiple steps, including the protection of functional groups and the introduction of the trimethylstannyl group. One common approach is to start with L-phenylalanine and introduce the tert-butoxycarbonyl (Boc) protecting groups using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The trimethylstannyl group can be introduced via a stannylation reaction using trimethyltin chloride (Me3SnCl) under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and improve efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
N-(tert-butoxycarbonyl)-3,4-di(tert-butoxycarbonyloxy)-6-(trimethylstannyl)-L-phenylalanine ethyl ester can undergo various chemical reactions, including:
Deprotection: Removal of the Boc protecting groups using acids such as trifluoroacetic acid (TFA) or oxalyl chloride in methanol.
Substitution: The trimethylstannyl group can be replaced by other functional groups through palladium-catalyzed cross-coupling reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions depending on the functional groups present and the reagents used.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), oxalyl chloride in methanol.
Substitution: Palladium catalysts, various nucleophiles.
Oxidation and Reduction: Common oxidizing agents (e.g., hydrogen peroxide) and reducing agents (e.g., sodium borohydride).
Major Products Formed
Deprotection: Removal of Boc groups yields the free amine.
Substitution: Introduction of new functional groups in place of the trimethylstannyl group.
Oxidation and Reduction: Formation of oxidized or reduced derivatives of the compound.
Applications De Recherche Scientifique
N-(tert-butoxycarbonyl)-3,4-di(tert-butoxycarbonyloxy)-6-(trimethylstannyl)-L-phenylalanine ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: May serve as a precursor for the development of pharmaceutical compounds with therapeutic potential.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(tert-butoxycarbonyl)-3,4-di(tert-butoxycarbonyloxy)-6-(trimethylstannyl)-L-phenylalanine ethyl ester depends on its specific application. In general, the compound can interact with biological molecules through its functional groups, leading to various biochemical effects. The Boc protecting groups can be removed to reveal reactive sites that can form covalent bonds with target molecules. The trimethylstannyl group can participate in cross-coupling reactions, facilitating the formation of new carbon-carbon bonds.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(tert-butoxycarbonyl)-L-phenylalanine: A simpler compound with only one Boc protecting group.
3,4-di(tert-butoxycarbonyloxy)-L-phenylalanine: Lacks the trimethylstannyl group.
6-(trimethylstannyl)-L-phenylalanine: Does not have the Boc protecting groups.
Uniqueness
N-(tert-butoxycarbonyl)-3,4-di(tert-butoxycarbonyloxy)-6-(trimethylstannyl)-L-phenylalanine ethyl ester is unique due to the combination of multiple Boc protecting groups and the trimethylstannyl moiety. This combination allows for selective deprotection and functionalization, making it a versatile intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C29H47NO10Sn |
|---|---|
Poids moléculaire |
688.4 g/mol |
Nom IUPAC |
ethyl (2S)-3-[4,5-bis[(2-methylpropan-2-yl)oxycarbonyloxy]-2-trimethylstannylphenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
InChI |
InChI=1S/C26H38NO10.3CH3.Sn/c1-11-32-20(28)17(27-21(29)35-24(2,3)4)14-16-12-13-18(33-22(30)36-25(5,6)7)19(15-16)34-23(31)37-26(8,9)10;;;;/h13,15,17H,11,14H2,1-10H3,(H,27,29);3*1H3;/t17-;;;;/m0..../s1 |
Clé InChI |
ISDCVYKKFXCSCX-UYVPJCOTSA-N |
SMILES isomérique |
CCOC(=O)[C@H](CC1=CC(=C(C=C1[Sn](C)(C)C)OC(=O)OC(C)(C)C)OC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C |
SMILES canonique |
CCOC(=O)C(CC1=CC(=C(C=C1[Sn](C)(C)C)OC(=O)OC(C)(C)C)OC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


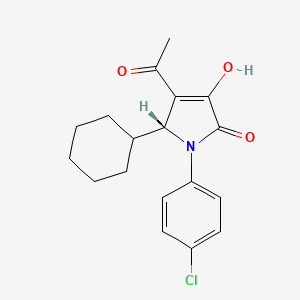
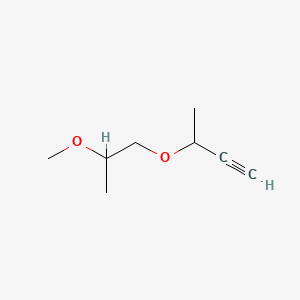
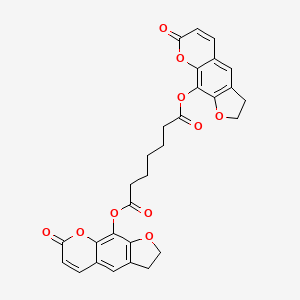
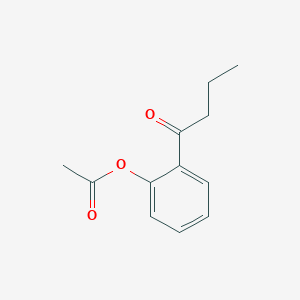
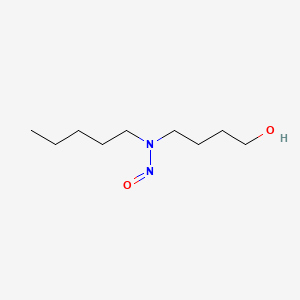

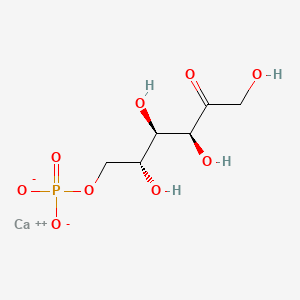
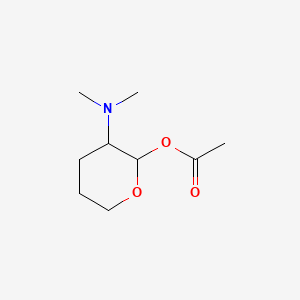
![(1R,6S,7R,8S)-N-methoxy-N,8-dimethyl-9-oxabicyclo[4.2.1]nona-2,4-diene-7-carboxamide](/img/structure/B13811209.png)
